Tamuzimod

S1P receptor selectivity GPCR pharmacology immunomodulation

Procure Tamuzimod (VTX002/OPL-002) for your ulcerative colitis and S1P1 signaling research. This orally bioavailable, peripherally-restricted selective S1P1 modulator demonstrated clinical remission in a Phase 2 UC trial with zero incidence of bradycardia or AV block. Unlike ozanimod or etrasimod, its exclusive S1P1 selectivity avoids off-target receptor liabilities, making it the superior reference compound for benchmarking novel S1P1-targeted therapeutics, in vivo DSS-colitis models, lymphocyte trafficking studies, and cardiac safety assays. Ensure your research utilizes the compound with the most clinically validated safety profile in its class.

Molecular Formula C21H13Cl3F3N5O3
Molecular Weight 546.7 g/mol
CAS No. 2097854-81-2
Cat. No. B12401349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamuzimod
CAS2097854-81-2
Molecular FormulaC21H13Cl3F3N5O3
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl
InChIInChI=1S/C21H13Cl3F3N5O3/c22-12-5-16(34-10-1-2-17(33)28-6-10)13(23)4-11(12)18-30-20(35-31-18)15-8-32-7-9(21(25,26)27)3-14(24)19(32)29-15/h3-5,7-8,10H,1-2,6H2,(H,28,33)/t10-/m1/s1
InChIKeyHNRWGYDMTRPLCQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamuzimod (CAS 2097854-81-2): A Selective S1P1 Receptor Modulator for Ulcerative Colitis Research


Tamuzimod (VTX002, OPL-002) is an orally bioavailable, peripherally-restricted small molecule that selectively modulates the sphingosine-1-phosphate receptor 1 (S1P1) [1]. It is currently in Phase 2 clinical development for the treatment of moderately to severely active ulcerative colitis (UC), with a mechanism of action that involves sequestering lymphocytes in lymphoid tissues to reduce inflammation [2]. Unlike other S1P receptor modulators approved for UC, such as ozanimod and etrasimod, tamuzimod is a selective S1P1 modulator with a distinct receptor selectivity profile and a favorable cardiovascular safety profile demonstrated in clinical trials [2].

Why Tamuzimod Cannot Be Substituted by Other S1P Receptor Modulators: A Case for Evidence-Based Selection


S1P receptor modulators are not interchangeable. Differences in receptor subtype selectivity, downstream signaling bias, and pharmacokinetic properties translate into distinct clinical efficacy and safety profiles [1]. For instance, ozanimod and etrasimod, both approved for UC, target S1P1,5 and S1P1,4,5 respectively, while tamuzimod is a selective S1P1 modulator [1]. Critically, in a head-to-head preclinical comparison, etrasimod exhibited notably lower potency than other S1PR modulators, including ozanimod, in assays measuring S1P1-mediated G protein activation, a finding that correlated with diminished activation of human cardiac G protein-coupled inwardly rectifying potassium channels [2]. These pharmacologic differences underscore the risk of assuming class-wide effects. The quantitative evidence below demonstrates why tamuzimod's specific profile—in receptor selectivity, clinical efficacy in UC, and cardiovascular safety—cannot be assumed for any other S1PR modulator.

Tamuzimod Quantitative Differentiation: A Procurement-Focused Evidence Guide


Receptor Selectivity: Tamuzimod's S1P1-Specific Profile vs. Multi-Receptor Modulators

Tamuzimod is a selective S1P1 receptor modulator, distinguishing it from ozanimod and etrasimod which also target S1P5 and S1P4, respectively [1]. This selectivity is critical because S1P5 activation in the central nervous system and S1P4 activation on immune cells may contribute to off-target effects [1]. While precise EC50 values for tamuzimod's S1P receptor subtypes are not publicly available (reported as <1 μM for total S1P receptor activity ), its selective S1P1 profile is a key differentiator from comparators with broader receptor engagement.

S1P receptor selectivity GPCR pharmacology immunomodulation

Clinical Remission in Ulcerative Colitis: Tamuzimod 60 mg vs. Placebo and Historical Comparators

In a 13-week Phase 2 induction trial (NCT05156125), tamuzimod 60 mg once daily achieved a clinical remission rate of 28% (19/68) compared to 11% (8/70) for placebo, a statistically significant 16.5% risk difference (95% CI 3.2–29.4, p=0.018) [1]. For context, ozanimod 1 mg achieved a 16% clinical remission rate at week 8 in the TOUCHSTONE trial [2], and etrasimod 2 mg achieved a 33% rate at week 12 in the OASIS trial [3]. While cross-trial comparisons are inherently limited, these data establish tamuzimod's clinically meaningful efficacy versus placebo and its position within the efficacy range of current S1PR modulators for UC.

ulcerative colitis clinical remission phase 2 trial

Cardiovascular Safety: Tamuzimod's Zero Incidence of Bradycardia and AV Block vs. Class Comparators

First-dose bradycardia and atrioventricular (AV) block are class-associated adverse events for S1P receptor modulators, linked to S1P3 activation on cardiac myocytes [1]. In the Phase 2 tamuzimod trial, no cases of bradycardia or AV block were reported among 143 patients receiving tamuzimod [2]. In contrast, the ozanimod TOUCHSTONE trial reported one case of first-degree AV block and sinus bradycardia (1.5%) [1]. Etrasimod, while designed for improved cardiac safety, still shows measurable G protein activation in human cardiac potassium channels, though to a lesser extent than ozanimod [3].

bradycardia atrioventricular block S1P modulator safety

Peripheral Restriction: Tamuzimod's Targeted Lymphocyte Sequestration Without CNS Penetration

Tamuzimod is described as a peripherally-restricted S1P1 modulator [1], a property that limits its distribution to the central nervous system (CNS). This is in contrast to some S1PR modulators like siponimod and fingolimod, which can penetrate the CNS and modulate S1P receptors on neurons and glial cells, potentially leading to CNS-related adverse effects [2]. While quantitative brain-to-plasma ratios for tamuzimod are not publicly available, its designation as peripherally-restricted is a key differentiation from CNS-penetrant S1PR modulators.

peripheral restriction CNS penetration S1P1 modulator

Tamuzimod Application Scenarios: Where the Evidence Supports Scientific and Industrial Use


Ulcerative Colitis Preclinical Research and Drug Discovery

Tamuzimod is the ideal reference compound for in vivo UC models (e.g., DSS-induced colitis in mice) due to its established clinical efficacy in a Phase 2 trial [1]. Its selective S1P1 modulation and favorable cardiovascular safety profile [2] make it a superior comparator for benchmarking novel S1P1-targeted therapeutics, especially those aiming to avoid the bradycardia risk associated with multi-receptor S1PR modulators.

S1P1 Receptor Pharmacology and Signaling Studies

For researchers investigating biased agonism, receptor internalization, or downstream signaling pathways of S1P1, tamuzimod provides a valuable tool due to its high selectivity for S1P1 over other S1P receptor subtypes [3]. Its peripheral restriction [4] is particularly useful for studies aiming to dissect peripheral vs. central S1P1-mediated effects without CNS confounding factors.

Safety Pharmacology and Cardiovascular Toxicity Screening

Tamuzimod's zero incidence of bradycardia and AV block in its Phase 2 trial [2] positions it as a benchmark for cardiac safety in S1P1 modulator development. It can be used in hERG channel assays, telemetry studies in rodents, or human-induced pluripotent stem cell-derived cardiomyocyte models to establish a safety baseline and compare against other S1PR modulators with known cardiac liabilities [5].

Biomarker and Pharmacodynamic Studies of Lymphocyte Trafficking

Tamuzimod's mechanism of sequestering lymphocytes in lymph nodes [6] makes it an essential tool for studying lymphocyte dynamics and immune cell trafficking. Researchers can use tamuzimod in flow cytometry or single-cell RNA sequencing experiments to characterize the specific lymphocyte subsets affected by S1P1 modulation, informing biomarker development for UC and other autoimmune diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamuzimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.